N-pyridin-3-ylpyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring attached to a pyridine moiety via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolidine and pyridine derivatives.
Amidation Reaction: The pyrrolidine derivative is reacted with a pyridine carboxylic acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to enhance the efficiency and yield of the amidation reaction.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Electrophilic substitution using reagents like halogens (Cl2, Br2) and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of pyrrolidine amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-N-(pyridin-3-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different biological activity.
N-(pyridin-3-yl)pyrrolidine-2-carboxylic acid: Lacks the amide linkage, leading to different chemical properties.
N-(pyridin-3-yl)pyrrolidine-2-carboxylate: An ester derivative with distinct reactivity.
Uniqueness
(S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is unique due to its chiral nature, which imparts specific biological activities and interactions with molecular targets that are not observed in its racemic or achiral counterparts.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14) |
InChI Key |
HOQVOMSGUVLPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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